3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid 3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 926245-18-3
VCID: VC4981704
InChI: InChI=1S/C11H14FNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15)
SMILES: CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F
Molecular Formula: C11H14FNO4S
Molecular Weight: 275.29

3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid

CAS No.: 926245-18-3

Cat. No.: VC4981704

Molecular Formula: C11H14FNO4S

Molecular Weight: 275.29

* For research use only. Not for human or veterinary use.

3-(Tert-butylsulfamoyl)-4-fluorobenzoic acid - 926245-18-3

Specification

CAS No. 926245-18-3
Molecular Formula C11H14FNO4S
Molecular Weight 275.29
IUPAC Name 3-(tert-butylsulfamoyl)-4-fluorobenzoic acid
Standard InChI InChI=1S/C11H14FNO4S/c1-11(2,3)13-18(16,17)9-6-7(10(14)15)4-5-8(9)12/h4-6,13H,1-3H3,(H,14,15)
Standard InChI Key IVIQFJGPVKZBKX-UHFFFAOYSA-N
SMILES CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)F

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

The molecular formula of 3-(tert-butylsulfamoyl)-4-fluorobenzoic acid is deduced as C₁₁H₁₃FNO₄S, derived from the benzoic acid backbone (C₇H₅O₂), a fluorine substituent, and the tert-butylsulfamoyl group (-SO₂NH-C(CH₃)₃). The calculated molecular weight is 275.29 g/mol, accounting for atomic masses of carbon (12.01), hydrogen (1.01), fluorine (19.00), nitrogen (14.01), oxygen (16.00), and sulfur (32.07) .

Structural Features

The compound features:

  • A carboxylic acid group at position 1 of the benzene ring, contributing to its acidity (pKa ≈ 2.5–3.5, typical for benzoic acids) .

  • A fluorine atom at position 4, enhancing electronegativity and influencing electronic distribution.

  • A tert-butylsulfamoyl group (-SO₂NH-C(CH₃)₃) at position 3, introducing steric bulk and potential hydrogen-bonding capability .

The tert-butyl group confers lipophilicity, as evidenced by computed logP values of analogous sulfonamides (~1.8–2.1) , suggesting moderate membrane permeability.

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The target molecule can be dissected into two key precursors:

  • 4-Fluorobenzoic acid (C₇H₅FO₂), serving as the aromatic backbone .

  • tert-Butylsulfamoyl chloride (C₄H₁₀ClNO₂S), for introducing the sulfamoyl moiety.

Proposed Synthesis

A plausible route involves sulfonylation of 3-amino-4-fluorobenzoic acid with tert-butylsulfamoyl chloride, though direct literature evidence is absent. Alternative strategies may include:

Direct Sulfonation

  • Protection of the carboxylic acid: Methyl ester formation using methanol and catalytic sulfuric acid to prevent side reactions .

  • Sulfamoylation: Reaction with tert-butylsulfamoyl chloride in the presence of triethylamine (base) to install the sulfamoyl group at position 3 .

    3-Amino-4-fluorobenzoate+Cl-SO₂-NH-C(CH₃)₃Et₃N3-(tert-butylsulfamoyl)-4-fluorobenzoate\text{3-Amino-4-fluorobenzoate} + \text{Cl-SO₂-NH-C(CH₃)₃} \xrightarrow{\text{Et₃N}} \text{3-(tert-butylsulfamoyl)-4-fluorobenzoate}
  • Ester hydrolysis: Acidic or basic cleavage of the methyl ester to regenerate the carboxylic acid .

Electrophilic Aromatic Substitution

Given the electron-withdrawing nature of the fluorine and carboxylic acid groups, direct electrophilic sulfamoylation at position 3 is unlikely. Instead, directed ortho-metalation using a lithium base could facilitate regioselective functionalization, though this approach remains speculative without experimental validation.

Physicochemical Properties

Solubility and Partitioning

  • Aqueous solubility: Estimated at <0.1 mg/mL (logS ≈ -3.5), extrapolated from 4-fluorobenzoic acid (0.57 mg/mL) and the added hydrophobicity of the tert-butylsulfamoyl group.

  • Lipophilicity: Predicted logP ≈ 2.5–3.0, aligning with sulfonamide-containing pharmaceuticals .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include:

    • O-H stretch (carboxylic acid): 2500–3300 cm⁻¹ (broad).

    • S=O asymmetric/symmetric stretches: 1350 cm⁻¹ and 1150 cm⁻¹.

    • C-F stretch: 1100–1000 cm⁻¹ .

  • NMR (¹H):

    • tert-butyl protons: δ 1.2–1.4 ppm (singlet, 9H).

    • Aromatic protons: δ 7.5–8.5 ppm (complex splitting due to fluorine coupling) .

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